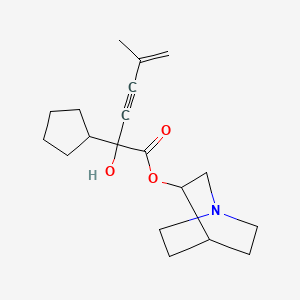
CG6Ayb4C2Z
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a chemical compound with the molecular formula C23H26N3O3.Na and a molecular weight of 415.46 . This compound has been studied for its potential pharmacological applications, particularly in the field of analgesics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of M-58996 Sodium involves the combination of specific chemical moieties. The molecular structure includes a benzoic acid derivative, which is modified with a piperidine ring and a cyanophenyl group . The synthetic route typically involves the following steps:
Formation of the piperidine ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the cyanophenyl group: This is achieved through a substitution reaction, where a cyanophenyl group is introduced to the piperidine ring.
Formation of the sodium salt: The final step involves the neutralization of the benzoic acid derivative with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of M-58996 Sodium follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large quantities of the precursors are synthesized and purified.
Controlled reaction conditions: The reactions are carried out in industrial reactors with precise control over temperature, pressure, and reaction time.
Purification and crystallization: The final product is purified through crystallization and other separation techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
M-58996 Sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different pharmacological properties.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of M-58996 Sodium with modified pharmacological properties. These derivatives are studied for their potential therapeutic applications .
Scientific Research Applications
Chemistry: The compound is used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: It is studied for its effects on biological systems, particularly in the context of pain management.
Mechanism of Action
The mechanism of action of M-58996 Sodium involves its interaction with specific molecular targets and pathways:
G protein-coupled receptors: The compound exerts its effects through the activation of G protein-coupled receptors, leading to the modulation of intracellular signaling pathways.
Gamma-aminobutyric acid (GABA) receptors: M-58996 Sodium enhances the release of GABA, an inhibitory neurotransmitter, which contributes to its analgesic effects.
5-hydroxytryptamine (5-HT) receptors: The compound also interacts with 5-HT receptors, further modulating pain perception.
Comparison with Similar Compounds
M-58996 Sodium can be compared with other similar compounds in terms of its structure and pharmacological properties:
Gabapentin: Both compounds are used for pain management, but M-58996 Sodium has a different mechanism of action and molecular structure.
Pregabalin: Similar to gabapentin, pregabalin is used for neuropathic pain but differs in its chemical structure and receptor interactions.
Conclusion
M-58996 Sodium, identified by the unique ingredient identifier CG6Ayb4C2Z, is a compound with significant potential in the field of analgesics. Its unique chemical structure and mechanism of action make it a valuable compound for scientific research and therapeutic applications.
Properties
CAS No. |
477721-26-9 |
|---|---|
Molecular Formula |
C23H26N3NaO3 |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
sodium;4-[[1-[2-(4-cyanophenyl)ethyl]-4-hydroxypiperidin-4-yl]methyl-methylamino]benzoate |
InChI |
InChI=1S/C23H27N3O3.Na/c1-25(21-8-6-20(7-9-21)22(27)28)17-23(29)11-14-26(15-12-23)13-10-18-2-4-19(16-24)5-3-18;/h2-9,29H,10-15,17H2,1H3,(H,27,28);/q;+1/p-1 |
InChI Key |
TZQRGTKBSUXZSE-UHFFFAOYSA-M |
Canonical SMILES |
CN(CC1(CCN(CC1)CCC2=CC=C(C=C2)C#N)O)C3=CC=C(C=C3)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


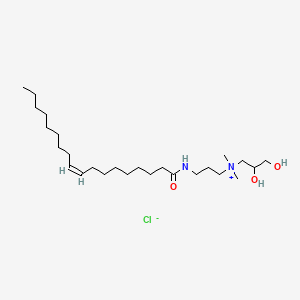
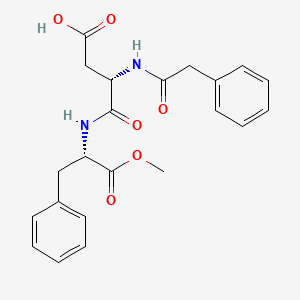
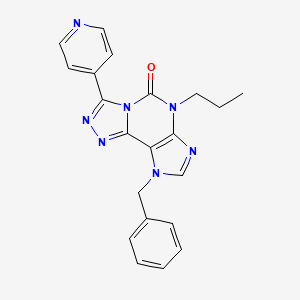
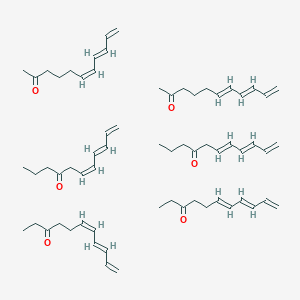
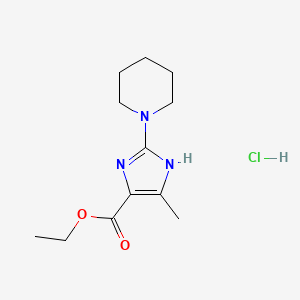
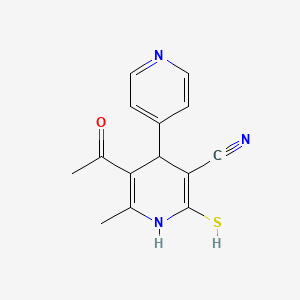

![[(3S,3aR,6S,6aS)-3-(benzylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12777237.png)
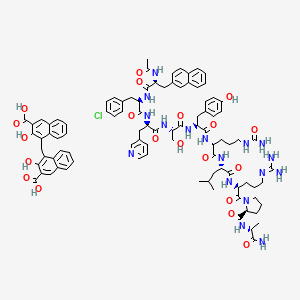

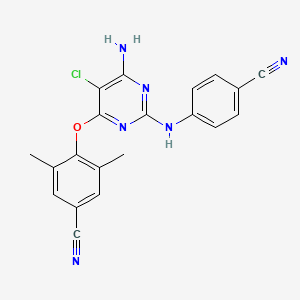

![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] pentanoate](/img/structure/B12777276.png)
